molecular formula C7H17N2O4P B1449982 2-(Bis(2-hydroxyethyl)amino)-1,3,2-oxazaphosphinane 2-oxide CAS No. 90632-33-0

2-(Bis(2-hydroxyethyl)amino)-1,3,2-oxazaphosphinane 2-oxide

Cat. No. B1449982
CAS RN: 90632-33-0
M. Wt: 224.19 g/mol
InChI Key: CTLWCMQQSOFQIU-UHFFFAOYSA-N
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Description

“2-(Bis(2-hydroxyethyl)amino)-1,3,2-oxazaphosphinane 2-oxide” is a chemical compound with the molecular formula C7H17N2O4P . It is also known by other names such as “Dihydroxycyclophosphamide” and "Didechlorodihydroxycyclophosphamide" . It falls under the category of fine chemicals and pharmaceutical standards .


Molecular Structure Analysis

The molecular weight of “2-(Bis(2-hydroxyethyl)amino)-1,3,2-oxazaphosphinane 2-oxide” is 224.2 . The structure of this compound includes a nitrogen-oxygen coordinate covalent bond with three additional hydrogen and/or substituent groups attached to nitrogen .

Scientific Research Applications

Synthesis and Antitumor Activity

  • Synthesis and Comparative Antitumor Evaluation : The compound 2-(Bis(2-hydroxyethyl)amino)-1,3,2-oxazaphosphinane 2-oxide has been synthesized as an analog of cyclophosphamide to evaluate antitumor activity. Although the compound showed no significant antitumor activity, its synthesis contributes to understanding structure-activity relationships in this class of compounds (Ludeman & Zon, 1975).

Characterization and Metabolite Identification

  • Characterization of Activated Derivatives : Activated derivatives of the compound have been characterized using mass spectrometry, providing insights into the metabolic intermediates of cyclophosphamide and related antitumor agents (Przybylski et al., 1977).
  • Identification as a Urinary Metabolite : It has been identified as a urinary metabolite in dogs treated with cyclophosphamide, enhancing understanding of drug metabolism and excretion (Struck et al., 1971).

Synthesis of Derivatives

  • Synthesis of Analogues : Various analogues of 2-(Bis(2-hydroxyethyl)amino)-1,3,2-oxazaphosphinane 2-oxide have been synthesized, expanding the range of compounds for potential therapeutic applications (Zhang Liu-ji et al., 2008).

Novel Compounds and Applications

  • Development of NO Donors : New types of NO-donating agents have been synthesized using derivatives of this compound, contributing to the development of novel therapeutic agents (Pokhvisneva et al., 2018).

Pharmaceutical Research

  • Investigation of Degradation via Photocatalysis : The degradation of cyclophosphamide and its derivatives has been studied under photocatalytic conditions, providing valuable information for environmental and pharmaceutical studies (Constantin et al., 2017).

properties

IUPAC Name

2-[2-hydroxyethyl-(2-oxo-1,3,2λ5-oxazaphosphinan-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N2O4P/c10-5-3-9(4-6-11)14(12)8-2-1-7-13-14/h10-11H,1-7H2,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLWCMQQSOFQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNP(=O)(OC1)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didechlorodihydroxycyclophosphamide

CAS RN

90632-33-0
Record name Didechlorodihydroxycyclophosphamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090632330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIDECHLORODIHYDROXYCYCLOPHOSPHAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4RBR57GYK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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